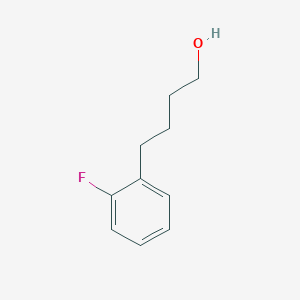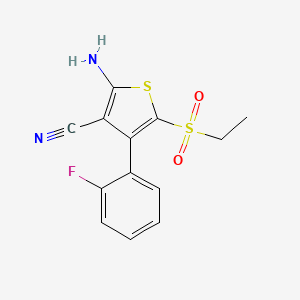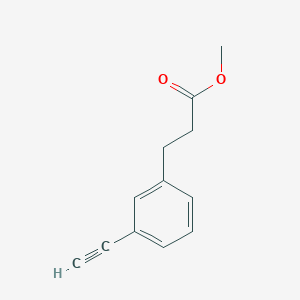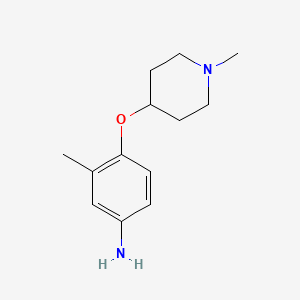![molecular formula C10H7F2NOS B12075899 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol is a chemical compound known for its unique structure, which includes a difluoromethyl group attached to a thienyl ring, which is further connected to a pyridin-2-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol typically involves the introduction of the difluoromethyl group to the thienyl ring, followed by the formation of the pyridin-2-ol structure. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group to a thienyl precursor. This is followed by a series of reactions to construct the pyridin-2-ol moiety. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups attached to the original structure.
Aplicaciones Científicas De Investigación
5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- 5-(Difluoromethyl)-2-thienyl]methanamine
- 5-(Difluoromethyl)-2-thienyl]pyridine
- 5-(Difluoromethyl)-2-thienyl]pyrimidine
Uniqueness
What sets 5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol apart is its unique combination of the difluoromethyl group with the thienyl and pyridin-2-ol moieties. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness .
Propiedades
Fórmula molecular |
C10H7F2NOS |
|---|---|
Peso molecular |
227.23 g/mol |
Nombre IUPAC |
5-[5-(difluoromethyl)thiophen-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C10H7F2NOS/c11-10(12)8-3-2-7(15-8)6-1-4-9(14)13-5-6/h1-5,10H,(H,13,14) |
Clave InChI |
ILPVSDAQIYLSHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC=C1C2=CC=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)




![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)





![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
